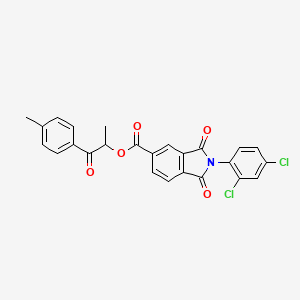![molecular formula C20H26O3 B3933819 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3933819.png)
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene
Übersicht
Beschreibung
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of biomedical research. This compound belongs to a class of drugs known as soluble guanylate cyclase (sGC) activators, which have shown promising results in the treatment of various diseases.
Wirkmechanismus
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 acts as an sGC activator, which means that it enhances the production of cyclic guanosine monophosphate (cGMP) in the body. cGMP is a signaling molecule that plays a key role in regulating various physiological processes, such as smooth muscle relaxation, platelet aggregation, and inflammation.
Biochemical and Physiological Effects:
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce vasodilation, which can help to reduce blood pressure and improve blood flow. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has also been shown to have anti-inflammatory and anti-fibrotic properties, which can help to reduce tissue damage and promote healing.
Vorteile Und Einschränkungen Für Laborexperimente
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has several advantages for use in laboratory experiments. It is a highly specific sGC activator, which means that it can be used to selectively target the sGC signaling pathway. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is also relatively stable and easy to handle, which makes it a popular choice for in vitro and in vivo experiments.
One limitation of 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is that it can be difficult to administer in vivo due to its poor solubility in aqueous solutions. This can limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272. One area of interest is the development of more effective methods for administering the drug in vivo. Another area of interest is the investigation of the potential therapeutic applications of 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 in other disease states, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 is a promising chemical compound that has shown potential applications in the field of biomedical research. Its ability to activate the sGC signaling pathway has led to its investigation as a potential treatment for various diseases. While there are some limitations to its use in laboratory experiments, there are several potential future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has been extensively studied for its potential applications in the field of biomedical research. It has been shown to have a wide range of therapeutic effects, including vasodilation, anti-inflammatory, and anti-fibrotic properties. 1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene 41-2272 has also been shown to have potential applications in the treatment of pulmonary hypertension, heart failure, and erectile dysfunction.
Eigenschaften
IUPAC Name |
1-butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-4-16(2)17-6-8-19(9-7-17)22-14-5-15-23-20-12-10-18(21-3)11-13-20/h6-13,16H,4-5,14-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHMSPKQESNDQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-4-[3-(4-methoxyphenoxy)propoxy]benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}-1-piperazinecarboxylate](/img/structure/B3933740.png)

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3933747.png)
![1-chloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B3933749.png)
![2-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933756.png)
![1-{[(2-bromobenzyl)thio]acetyl}-4-phenylpiperazine](/img/structure/B3933766.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanol hydrochloride](/img/structure/B3933773.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3933781.png)

![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B3933794.png)
![2-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3933796.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933797.png)
![2-(allylsulfonyl)-7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3933804.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-(1-naphthyl)acrylamide](/img/structure/B3933816.png)